Product packaging for Furcatin(Cat. No.:CAS No. 499-33-2)

Furcatin

Cat. No.: B600411
CAS No.: 499-33-2
M. Wt: 428.43
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Description

Furcatin is a chemical compound with the molecular formula C20H28O10 and is classified as a phenylpropanoid . As a natural product, it is of significant interest in phytochemistry and natural product research. Scientists study such compounds to explore their potential biological activities, biosynthesis pathways, and ecological roles. This product is provided for research purposes exclusively. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the primary scientific literature for the most recent studies on this compound, as detailed information on its specific mechanism of action and applications is an active area of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O10 B600411 Furcatin CAS No. 499-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O10/c1-2-3-11-4-6-12(7-5-11)29-18-16(24)15(23)14(22)13(30-18)8-27-19-17(25)20(26,9-21)10-28-19/h2,4-7,13-19,21-26H,1,3,8-10H2/t13-,14-,15+,16-,17+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTAEJNADMCLOV-LTRJMQNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964469
Record name 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499-33-2
Record name 4-(2-Propen-1-yl)phenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Chemotaxonomic Significance of Furcatin

Identification of Biological Sources of Furcatin

This compound has been identified in various biological organisms, with notable presence in certain plant species. nih.gov

Plant Species and Genera Exhibiting this compound Presence

Research indicates the presence of this compound in the genus Viburnum. Specifically, Viburnum furcatum Blume is a known source of this compound. researchgate.netnih.gov The enzyme responsible for hydrolyzing this compound, this compound hydrolase (FH), was isolated from the leaves of Viburnum furcatum. researchgate.netnih.gov While the search results primarily highlight Viburnum furcatum, the mention of the genus Viburnum suggests potential presence in other species within this genus. researchgate.net

Distributional Patterns of this compound in Plant Tissues

Studies on Viburnum furcatum have investigated the spatial expression of this compound hydrolase (FH) transcripts in various plant tissues, including young and fully expanded leaves, immature and mature fruit, and stem. researchgate.net The FH transcript was detected in young and mature leaves. researchgate.net While this indicates where the enzyme acting on this compound is present, it strongly suggests that this compound itself is also present in these tissues, particularly the leaves, as it serves as the natural substrate for FH. researchgate.net

Methodologies for Isolation and Primary Enrichment of this compound

The isolation and enrichment of natural compounds like this compound from plant material typically involve a series of extraction and purification steps.

Solvent Extraction Techniques for this compound from Plant Material

Solvent extraction is a fundamental technique for isolating soluble compounds from plant matrices. frontiersin.orgiht.edu.in The choice of solvent is crucial as it affects the type and amount of secondary metabolites recovered. ekb.eg While specific details regarding the optimal solvent for this compound extraction from Viburnum furcatum are not explicitly detailed in the provided search results, general principles of plant extraction apply. Common solvents used in plant extraction include methanol, ethanol, chloroform, and water, with different polarities suitable for extracting various compounds. ekb.egphytopharmajournal.com Maceration and Soxhlet extraction are common techniques. phytopharmajournal.com

Chromatographic Purification Strategies for this compound

Chromatographic techniques are essential for purifying target compounds from crude plant extracts. slideshare.netgoogle.com These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. While direct protocols for this compound purification were not extensively detailed, related studies on glycosidases and plant extracts mention techniques like anion exchange chromatography and affinity chromatography. tandfonline.comnih.gov Flash chromatography and TLC using silica (B1680970) gel are also standard techniques for purifying natural products. mdpi.com The purification of enzymes like this compound hydrolase from plant extracts has involved steps such as ammonium (B1175870) sulfate (B86663) precipitation followed by various chromatographic methods like CM-Toyopearl and DEAE-Sepharose. researchgate.net This suggests that similar chromatographic principles would be applied to purify this compound itself, likely involving methods suitable for polar or moderately polar glycosidic compounds.

Chemotaxonomic Implications of this compound Accumulation in Producing Organisms

Chemotaxonomy involves using the distribution of chemical compounds within organisms to aid in their classification and understand evolutionary relationships. scispace.com The presence and accumulation of specific secondary metabolites like this compound in certain plant species, such as Viburnum furcatum, can serve as chemotaxonomic markers. researchgate.net The fact that this compound hydrolase, an enzyme specific to this compound, has been characterized in Viburnum furcatum further underscores the significance of this compound within this species. researchgate.netnih.gov The clustering of this compound hydrolase with other plant beta-glucosidases in phylogenetic analysis suggests evolutionary relationships based on the enzymes involved in the metabolism of such glycosides. researchgate.netnih.gov The presence of p-vinyl-phenol as the aglycone of this compound has also been noted in the context of chemotaxonomy of flowering plants. The accumulation of this compound within Viburnum furcatum likely reflects specific biosynthetic pathways active in this plant, contributing to its unique chemical profile and potentially playing a role in its ecological interactions, such as defense against herbivores through the release of p-allylphenol upon hydrolysis by FH. researchgate.netmdpi.com

Biosynthesis and Enzymology of Furcatin

Elucidation of Precursor Molecules and Early Biosynthetic Steps of Furcatin

The biosynthesis of this compound, chemically known as p-allylphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside, involves the assembly of its core components: the aglycone p-allylphenol and the disaccharide acuminose. conicet.gov.aroup.com The formation of this complex glycoside relies on activated sugar molecules and a sequence of enzymatic reactions.

The glycone portion, acuminose, is a disaccharide composed of glucose and the unique branched-chain pentose, apiose. conicet.gov.aroup.com The biosynthetic origin of apiose is a critical early step. Research has established that D-glucuronic acid serves as the primary precursor for apiose. oup.com An enzyme named UDP-apiose/UDP-xylose synthase (AXS) converts UDP-D-glucuronic acid into UDP-apiose, the activated sugar donor required for glycosylation. oup.com This reaction is fundamental as it supplies the specific branched-chain sugar that characterizes this compound and other apiose-containing secondary metabolites. uga.edu The glucose component is derived from the ubiquitous sugar donor UDP-glucose. sciengine.com

The aglycone precursor is p-allylphenol, a phenolic compound that forms the non-sugar backbone of this compound. conicet.gov.ar The biosynthesis of this compound, therefore, culminates in the sequential attachment of glucose and then apiose to this phenolic acceptor molecule.

Characterization of Enzymes Catalyzing this compound Formation and Hydrolysis

The molecular lifecycle of this compound is defined by two opposing enzymatic processes: its synthesis by glycosyltransferases and its breakdown by a specific hydrolase. While the hydrolysis is well-documented, the synthesis is understood primarily through analogous pathways in other plant species.

This compound Hydrolase: A Case Study in Glycosyl Hydrolase Family 1

This compound hydrolase (EC 3.2.1.161) is a disaccharide-specific glycosidase that plays a key role in the plant defense system of Viburnum furcatum. conicet.gov.aruga.edu When the plant's cells are damaged by herbivores, the enzyme comes into contact with its substrate, this compound, rapidly hydrolyzing it to release the toxic, insect-antifeedant p-allylphenol. uga.educazy.org This enzyme is classified within the Glycosyl Hydrolase Family 1 (GH1), sharing significant sequence identity with other plant β-glucosidases but possessing unique substrate specificity. conicet.gov.aruga.edu

A complementary DNA (cDNA) that encodes for this compound hydrolase has been successfully isolated from the leaves of Viburnum furcatum. conicet.gov.arcazy.org The open reading frame of this cDNA was found to encode a polypeptide consisting of 538 amino acids, which includes a putative chloroplast transit peptide. conicet.gov.ar The deduced protein sequence shares over 50% identity with various plant β-glucosidases and 64% identity with β-primeverosidase from tea leaves, another disaccharide-specific glycosidase. conicet.gov.arplazi.org The gene has been cloned and the recombinant this compound hydrolase has been successfully expressed in Escherichia coli, which enabled detailed characterization of its enzymatic properties. conicet.gov.arplazi.org

This compound hydrolase is a unique acuminosidase that specifically cleaves the β-glycosidic bond between the p-allylphenol aglycone and the acuminose disaccharide. conicet.gov.ar It exhibits the highest activity towards its natural substrate, this compound. conicet.gov.aroup.com The enzyme shows a pronounced preference for the entire disaccharide glycoside structure, as it poorly hydrolyzes monosaccharide glycosides. researchgate.net

The enzyme demonstrates some limited activity towards other disaccharide glycosides, such as β-primeverosides and β-vicianoside, but very low activity towards β-gentiobiosides. conicet.gov.aroup.com Its activity on p-allylphenyl β-D-glucopyranoside, which has the correct aglycone but lacks the terminal apiose, is only 43% of that on this compound, highlighting the importance of the complete glycone structure for optimal activity. oup.com The optimal pH for the enzyme is 5.0, and its optimal temperature is 40°C. oup.com

SubstrateRelative Activity (%)Km (mM)Reference
This compound1002.2 conicet.gov.ar
p-Allylphenyl β-D-glucopyranoside43N/A oup.com
p-Nitrophenyl (pNP) β-D-glucopyranoside3N/A oup.com
p-Nitrophenyl (pNP) β-primeverosideN/A5.1 oup.com
β-PrimeverosidesLow ActivityN/A conicet.gov.aroup.com
β-VicianosideLow ActivityN/A conicet.gov.aroup.com
β-GentiobiosidesVery Low ActivityN/A conicet.gov.aroup.com

The stereochemistry of the hydrolysis reaction catalyzed by this compound hydrolase has been investigated using 1H NMR spectroscopy. conicet.gov.aruoguelph.ca This analysis revealed that the enzyme is a retaining glycosidase. conicet.gov.ar During the hydrolysis of this compound, the β-anomer of the product, acuminose, is formed initially. uoguelph.ca This product subsequently undergoes mutarotation to form the α-anomer. uoguelph.ca This retaining mechanism is consistent with the double displacement catalytic mechanism typical for many enzymes in the Glycosyl Hydrolase Family 1. conicet.gov.ar

Substrate Specificity and Kinetic Parameters of this compound Hydrolase

Identification and Functional Analysis of Other Biosynthetic Enzymes for this compound

While the degradative enzyme, this compound hydrolase, has been extensively studied, the specific biosynthetic enzymes responsible for constructing this compound in Viburnum furcatum have not yet been fully identified and characterized. However, based on the known biosynthesis of other complex plant glycosides, a logical enzymatic pathway can be proposed. sciengine.com

The synthesis of this compound is likely a two-step glycosylation process catalyzed by separate UDP-glycosyltransferases (UGTs). sciengine.comnih.gov

Glucosylation of the Aglycone: The first step would involve a UGT catalyzing the transfer of a glucose moiety from UDP-glucose to the hydroxyl group of p-allylphenol. This would form the intermediate p-allylphenyl-β-D-glucopyranoside.

Apiosylation of the Glucoside: The second step would be the attachment of apiose. A specific apiosyltransferase would catalyze the transfer of apiose from UDP-apiose to the 6-hydroxyl group of the glucose residue on p-allylphenyl-β-D-glucopyranoside, completing the formation of this compound.

While the specific UGTs from Viburnum furcatum remain to be elucidated, research on other plants provides strong analogous support for this pathway. For instance, in celery (Apium graveolens), an apiosyltransferase designated UGT94AX1 has been identified that catalyzes the final step in the biosynthesis of apiin, another apiose-containing flavonoid glycoside. oup.combiorxiv.orgnih.gov It is highly probable that a homologous UGT with specific affinity for p-allylphenyl-β-D-glucopyranoside exists in Viburnum to complete this compound biosynthesis.

Genetic and Molecular Regulation of this compound Biosynthetic Pathways

The biosynthesis of this compound, like many specialized plant metabolites, is under tight genetic and molecular control. This regulation ensures that the compound is produced at the appropriate time and location within the plant, often as part of a defense mechanism. The key enzyme in the final step of its metabolism is this compound hydrolase, a specific type of β-glucosidase.

Transcriptional and Translational Control of this compound Biosynthesis Genes

The regulation of gene expression occurs at multiple levels, including the transcription of DNA into messenger RNA (mRNA) and the subsequent translation of mRNA into proteins. These processes are controlled by a complex network of regulatory elements and transcription factors which respond to both developmental cues and environmental stimuli.

While the gene encoding this compound hydrolase (FH) has been identified and cloned from Viburnum furcatum, detailed research specifically elucidating the transcriptional and translational control mechanisms for the complete this compound biosynthetic pathway is limited in the available scientific literature. General plant biochemical pathways involve transcription factors (such as MYB, bHLH, and WRKY families) that bind to specific promoter regions of biosynthetic genes to activate or repress their transcription in response to signals like pathogen attack or herbivory. For instance, in other systems, the regulation of glycoside biosynthesis is known to be influenced by hormones and stress-related signaling cascades. However, specific transcription factors and regulatory networks that govern the expression of this compound biosynthesis genes have not yet been characterized.

The process of gene expression is fundamentally composed of transcription and translation. utsa.edu Transcription involves copying genetic information from DNA to mRNA, while translation decodes this information to synthesize proteins. utsa.edu These processes are controlled by interactions with other genes and their products, allowing the cell to respond to its environment. utsa.edu Although general models for gene regulation by activators and repressors exist, specific details for the this compound pathway are not available. amazonaws.com

Phylogenetic Analysis of this compound Biosynthetic Enzymes

Phylogenetic analysis of the enzymes involved in this compound metabolism provides insights into their evolutionary origins and relationships with other enzymes. This compound hydrolase (FH), the enzyme that hydrolyzes this compound, has been classified within the Glycoside Hydrolase Family 1 (GH1). researchgate.netresearchgate.net

The cDNA encoding FH was isolated from Viburnum furcatum leaves and found to have an open reading frame for a 538-amino acid polypeptide. researchgate.net The deduced protein sequence shows significant identity (over 50%) with various plant β-glucosidases in the GH1 family. researchgate.net Notably, it shares a 64% identity with β-primeverosidase from tea leaves, another disaccharide-specific glycosidase. researchgate.net This close relationship suggests a common evolutionary origin for enzymes that act on disaccharide glycosides.

Phylogenetic trees constructed using the amino acid sequences of plant GH1 members consistently place this compound hydrolase in a distinct cluster with other disaccharide-specific glycosidases. researchgate.netresearchgate.netkobe-u.ac.jp This cluster is separate from other GH1 members with different specificities, such as thioglucosidases (myrosinases) or enzymes that act on monosaccharides. researchgate.net This suggests that the ability to hydrolyze specific disaccharides like acuminose (from this compound) or primeverose evolved as a specialized function within the broader family of β-glucosidases. researchgate.netresearchgate.net The analysis indicates that diglycosidase activity may have been acquired independently at least twice during the evolution of the GH1 family. researchgate.net

The recombinant FH enzyme expressed in Escherichia coli confirms its function as a disaccharide glycosidase, showing the highest activity towards its natural substrate, this compound. researchgate.net It specifically cleaves the β-glycosidic bond between the aglycone (p-allylphenol) and the disaccharide, acuminose. researchgate.net The enzyme also shows some activity towards other disaccharide glycosides like β-primeverosides and β-vicianoside but hydrolyzes monosaccharide glycosides poorly, highlighting its specificity for the disaccharide portion of the molecule. researchgate.netnih.gov

Table 1: Phylogenetic and Functional Classification of this compound Hydrolase

AttributeDescriptionSource(s)
Enzyme Name This compound Hydrolase (FH) researchgate.net
Source Organism Viburnum furcatum Blume researchgate.net
Enzyme Family Glycoside Hydrolase Family 1 (GH1) researchgate.netresearchgate.net
Substrate Specificity Primarily this compound (p-allylphenyl acuminoside); also hydrolyzes other disaccharide glycosides like β-primeverosides. researchgate.netnih.gov
Reaction Hydrolyzes the β-glycosidic bond between the aglycone and the disaccharide. researchgate.net
Closest Homolog β-primeverosidase (Camellia sinensis) researchgate.net
Phylogenetic Cluster Groups with disaccharide-specific β-glucosidases. researchgate.netresearchgate.netkobe-u.ac.jp
GenBank Accession No. AB122081, Q75W17 researchgate.netkobe-u.ac.jp

Chemical Synthesis and Analog Design of Furcatin

Total Synthesis Approaches to Furcatin

Total synthesis of this compound aims to construct the molecule from simpler, readily available starting materials. This requires a carefully planned sequence of reactions to assemble the disaccharide core and attach the aglycone, while establishing the correct stereochemical relationships.

Retrosynthetic Analysis and Key Disconnections in this compound Total Synthesis

Retrosynthetic analysis is a powerful technique used to plan the synthesis of complex molecules by working backward from the target molecule to simpler precursors ias.ac.injournalspress.com. For this compound, a retrosynthetic analysis would involve identifying key disconnections that simplify the structure into manageable building blocks.

Potential key disconnections in this compound total synthesis could involve:

Disconnection of the glycosidic linkages: Cleaving the β-D-apiofuranosyl-(1→6)-D-glucopyranose linkage and the glycosidic bond connecting the glucose unit to the 4-(prop-2-en-1-yl)phenyl aglycone. These disconnections would lead to the individual sugar units (apiose and glucose) and the phenolic aglycone ias.ac.in.

Disconnection within the sugar rings: Further disconnections within the furanose and pyranose rings could break them down into acyclic precursors, which might be easier to synthesize or are commercially available scitepress.org.

Disconnection of the aglycone ether linkage: Breaking the ether bond between the glucose unit and the 4-(prop-2-en-1-yl)phenyl group. This disconnection would yield the functionalized glucose derivative and the phenolic component ias.ac.in.

The choice of disconnections is guided by the availability of starting materials and the feasibility of the corresponding forward reactions, considering factors like functional group compatibility and stereochemical control ox.ac.ukub.edu. Synthons, the idealized fragments resulting from disconnections, are then translated into real chemical reagents for the actual synthesis ias.ac.inox.ac.uk.

Stereoselective and Enantioselective Methodologies for this compound Construction

This compound possesses multiple chiral centers, making stereoselective and enantioselective methodologies essential for its total synthesis. Stereoselectivity refers to the preferential formation of one stereoisomer over others, while enantioselectivity specifically concerns the preferential formation of one enantiomer ddugu.ac.inchemistrydocs.comsaskoer.ca.

Key methodologies employed in the stereoselective and enantioselective synthesis of complex carbohydrates like this compound include:

Glycosylation reactions: Forming the crucial glycosidic linkages with high stereo- and regioselectivity is paramount. Various glycosylation methods exist, utilizing different activating groups and catalysts to control the stereochemistry of the anomeric center (α or β linkage) mdpi.com.

Chiral auxiliaries: Chiral auxiliaries are introduced into the molecule to temporarily create diastereomers, which can then be separated. After the key stereoselective step, the auxiliary is removed, leaving behind the desired enantiomerically enriched product ddugu.ac.inchemistrydocs.com.

Asymmetric catalysis: Utilizing chiral catalysts (either small molecules or enzymes) can induce asymmetry in a reaction between achiral or prochiral starting materials, leading to the preferential formation of one enantiomer ddugu.ac.inlibretexts.org. Enzymes, in particular, are known for their high stereo- and chemoselectivity mdpi.com.

Chiral pool synthesis: This approach utilizes naturally occurring, enantiomerically pure compounds (such as monosaccharides) as starting materials, leveraging their inherent stereochemistry to build the target molecule ddugu.ac.in.

Achieving the correct (1→6) linkage between the apiose and glucose units and the β-glycosidic linkage to the aglycone with high efficiency and stereocontrol are critical challenges in this compound total synthesis.

Semi-synthetic Modifications and Derivative Generation from Natural this compound

While total synthesis provides access to this compound from basic chemicals, semi-synthetic approaches start with natural this compound and introduce modifications to generate derivatives. This strategy can be advantageous when natural this compound is available and the desired modifications are relatively simple.

Semi-synthetic modifications can involve:

Modification of hydroxyl groups: The numerous hydroxyl groups on the sugar moieties can be selectively acylated, alkylated, or protected/deprotected to alter the compound's polarity and reactivity.

Modification of the aglycone: The allyl group on the phenyl ring can undergo reactions such as epoxidation, dihydroxylation, or cleavage. The phenolic hydroxyl group can also be modified.

Hydrolysis of glycosidic linkages: Enzymatic or chemical hydrolysis can cleave the glycosidic bonds, yielding the individual sugar components and the aglycone. For example, this compound hydrolase can cleave the glycosidic linkage, forming β-acuminose mdpi.com.

These modifications can be used to explore the impact of specific structural changes on the compound's properties or to create derivatives with improved characteristics.

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

Rational design and synthesis of this compound analogs are essential for conducting Structure-Activity Relationship (SAR) studies ajol.infonih.govnih.gov. SAR studies aim to understand how variations in chemical structure affect a compound's biological activity or other properties. By synthesizing a series of analogs with targeted structural changes, researchers can identify key functional groups or structural features responsible for the observed effects.

The rational design of this compound analogs would involve:

Identifying key regions for modification: Based on the known structure of this compound and any available information about its interactions, specific parts of the molecule (e.g., the aglycone, the apiose unit, the glucose unit, or the glycosidic linkages) can be targeted for modification.

Designing specific structural variations: Analogs can be designed with variations in the aglycone structure (e.g., different aromatic or aliphatic groups, presence of substituents), modifications to the sugar units (e.g., epimerization, deoxygenation, addition of functional groups), or alterations in the glycosidic linkages (e.g., changing the anomeric configuration, modifying the linkage position).

Synthesizing the designed analogs: Utilizing appropriate synthetic methodologies, including both total synthesis and semi-synthetic approaches, to prepare the targeted analogs.

Evaluating the properties or activity of the analogs: Testing the synthesized analogs in relevant assays to determine how the structural changes have affected their properties or biological activity.

SAR studies based on this compound analogs can provide valuable insights into how its structure relates to its biological roles or potential applications, guiding the development of compounds with enhanced or modified properties.

Mechanistic Investigations of Furcatin S Molecular Activities

Cellular and Subcellular Target Identification of Furcatin

The identification of specific cellular and subcellular targets is crucial to understanding the biological role of any compound. For this compound, research has pinpointed a key protein interaction, while its effects on other biomolecules and signaling pathways remain an area of ongoing investigation.

Interactions of this compound with Biomolecules (e.g., proteins, nucleic acids)

The most well-documented molecular interaction of this compound is with the enzyme This compound hydrolase (FH) , a disaccharide-specific acuminosidase belonging to the glycosyl hydrolase family 1. ontosight.airesearchgate.net this compound serves as the natural substrate for this enzyme. ontosight.ai The interaction involves the specific binding of this compound to the active site of FH, which then catalyzes the hydrolysis of the β-glycosidic bond between the acuminose (a disaccharide) moiety and the aglycone, p-allylphenol. ontosight.airesearchgate.net This enzymatic reaction releases p-allylphenol and the disaccharide, a process that is part of the plant's defense mechanism against herbivores. researchgate.net The recombinant FH expressed in Escherichia coli shows the highest activity specifically toward this compound, confirming a highly specific protein-substrate interaction. ontosight.airesearchgate.net

The interaction between proteins and nucleic acids is fundamental to many cellular processes, involving physical forces like electrostatic interactions, hydrogen bonding, and base stacking. thermofisher.comrefeyn.com However, there is currently no available scientific literature detailing direct interactions between the this compound compound and nucleic acids such as DNA or RNA.

Modulation of Intracellular Signaling Cascades by this compound

Intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappaB (NF-κB) pathways, are critical for regulating cellular responses like inflammation and proliferation. qiagen.comfrontiersin.org Direct evidence demonstrating that this compound modulates these specific pathways is not yet available in published research.

However, studies on structurally related compounds offer potential insights. For instance, Phenyl-β-D-glucopyranoside , which shares a phenyl-glucoside core with this compound, has been shown to exert anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages. medchemexpress.comnih.gov The NF-κB pathway is a key regulator of inflammation, and its inhibition prevents the transcription of pro-inflammatory genes. nih.govnih.gov Similarly, other glycosides, such as peucedanol derivatives, have been noted to inhibit nitric oxide (NO) production, a molecule downstream of the NF-κB signaling pathway. mdpi.com These findings suggest a plausible, though unconfirmed, hypothesis that this compound might modulate the NF-κB or other inflammatory signaling cascades due to its chemical structure, a possibility that awaits experimental verification.

Molecular Mechanisms Underlying this compound's Biochemical Responses in Model Systems

The biochemical effects of a compound are rooted in its molecular interactions, including enzyme modulation and its ability to counteract oxidative and inflammatory processes.

Enzymatic Inhibition or Activation Mechanisms of this compound

This compound's primary known role in enzymatic reactions is as a specific substrate, not an inhibitor or activator. It is specifically hydrolyzed by This compound hydrolase (FH) . ontosight.airesearchgate.net Stereochemical analysis using 1H NMR spectroscopy has revealed that FH is a retaining glycosidase, meaning it hydrolyzes this compound with a net retention of the anomeric configuration. ontosight.airesearchgate.net The enzyme displays high specificity for the acuminose portion of this compound and also recognizes the p-allylphenyl aglycone. ontosight.ai While it can hydrolyze other related glycosides like β-primeverosides, its activity is highest towards this compound. ontosight.ai There is no current evidence to suggest that this compound acts as an inhibitor or activator of other enzyme systems.

Antioxidant Mechanisms at a Molecular Level

Some commercial suppliers have claimed that this compound possesses antioxidant properties, such as the ability to scavenge free radicals. ontosight.ai While direct experimental studies on the antioxidant mechanisms of isolated this compound are not available, the chemical structure provides a basis for potential activity. This compound's aglycone is a phenolic compound (p-allylphenol). ontosight.ai Phenolic compounds are well-known antioxidants. researchgate.netnih.gov

The primary antioxidant mechanisms of phenolics include:

Hydrogen Atom Transfer (HAT): Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize highly reactive free radicals, thus terminating the free radical chain reaction. nih.govfrontiersin.org

Metal Ion Chelation: Some phenolic structures can bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). These ions can catalyze the formation of reactive oxygen species (ROS), and by chelating them, antioxidants can prevent this production. researchgate.net

It is hypothesized that this compound may exhibit antioxidant activity through these mechanisms, primarily due to its phenolic aglycone. After enzymatic hydrolysis by glycosidases (like those potentially in gut microbiota), the released p-allylphenol could act as a direct antioxidant.

Anti-inflammatory Mechanisms at a Cellular or Molecular Level

The anti-inflammatory mechanisms of this compound have not been specifically elucidated in scientific studies. However, insights can be drawn from related molecules. The anti-inflammatory activity of many natural compounds is linked to their ability to inhibit key inflammatory pathways and enzymes. mdpi.comecrjournal.com

A potential mechanism, extrapolated from studies on the related compound Phenyl-β-D-glucopyranoside , involves the inhibition of the NF-κB signaling pathway . nih.gov Research has shown that Phenyl-β-D-glucopyranoside significantly suppressed the production of nitric oxide (NO) and the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages. medchemexpress.comnih.gov It also reduced the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov These effects were attributed to its ability to block the activation and nuclear translocation of NF-κB. nih.gov Given the structural similarities, it is plausible that this compound could exert anti-inflammatory effects through a similar mechanism, but this requires direct experimental validation.

Antimicrobial or Antiviral Mechanisms at a Cellular Level

While specific studies detailing the antimicrobial or antiviral mechanisms of this compound at a cellular level are limited, the biological activity of many glycosides is often attributed to their aglycone component, which in the case of this compound is p-allylphenol. The enzymatic hydrolysis of this compound by glycosidases, present in some microorganisms or plants, releases p-allylphenol, which is a known bioactive compound. oup.comunpad.ac.idoup.com Therefore, the antimicrobial action of this compound is likely indirect and dependent on the release of its aglycone.

The antimicrobial mechanisms of phenolic compounds like p-allylphenol and its isomers (e.g., 2-allylphenol) are multifaceted. nih.govnih.gov One proposed mechanism of action for 2-allylphenol (B1664045), a structurally related compound, is the inhibition of cellular respiration in fungi, which suggests a fungistatic rather than a fungicidal effect. mdpi.com This inhibition disrupts the pathogen's energy metabolism, hindering its growth and proliferation.

Furthermore, phenolic compounds can exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. frontiersin.orgresearchgate.netmdpi.com This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death. mdpi.com The lipophilic nature of the allyl group in p-allylphenol likely facilitates its interaction with the lipid bilayer of microbial membranes.

Some studies on other glycosides have indicated that the sugar moiety can also play a role, potentially by facilitating the transport of the molecule to the target site or by interacting with microbial surface receptors. oup.com However, for many glycosidic antibiotics, the carbohydrate part is thought to primarily modify pharmacokinetic properties like solubility and transport, while the aglycone remains the active pharmacophore. oup.com In the context of antiviral activity, studies on other phenyl glycosides have suggested that they can be potent against enveloped viruses like influenza. unpad.ac.idnih.gov The mechanism may involve interference with the viral envelope or inhibition of key viral enzymes like neuraminidase. unpad.ac.id

It is important to note that the antimicrobial activity of this compound itself, as a complete glycoside, versus its liberated aglycone has not been extensively compared in the scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Direct and extensive Structure-Activity Relationship (SAR) studies on this compound and its derivatives are not widely available in the current body of scientific literature. However, by examining research on related allylphenols and other glycosides, we can infer some key structural aspects that likely influence the biological activity of this compound. mdpi.comnih.govaascit.org

Identification of Key Pharmacophoric Elements within the this compound Structure

The term pharmacophore refers to the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. researchgate.net For this compound, the key pharmacophoric elements can be dissected into the aglycone (p-allylphenol) and the glycone (the acuminose disaccharide) moieties.

The p-Allylphenol Moiety : This is widely considered the primary pharmacophore responsible for the antimicrobial and other biological activities. mdpi.comaascit.org Key features include:

The Phenolic Hydroxyl Group : The -OH group is crucial for activity. Its ability to donate a hydrogen atom and participate in hydrogen bonding is a key feature of many phenolic antimicrobials. nih.gov

The Allyl Group : The presence of the allyl (prop-2-en-1-yl) group is significant. The double bond within this group can be important for activity. Studies on related compounds have shown that modification of this group, such as saturation to a propyl group, can alter biological effects. aascit.org The position of the allyl group on the phenol (B47542) ring also influences activity.

The Aromatic Ring : The benzene (B151609) ring serves as a scaffold, and its substitution pattern is critical.

The Acuminose Disaccharide Moiety : While the aglycone is the primary active component, the sugar part (a β-D-apiofuranosyl-(1→6)-β-D-glucopyranose) plays a significant role. oup.comoup.com Its functions can include:

Modulating solubility and bioavailability. oup.com

Potentially influencing the interaction with microbial enzymes or transport systems. oup.com

In some antiviral glycosides, specific modifications to the sugar, such as the introduction of a halogen at the 6-position of glucose, have been shown to be critical for activity. nih.gov

The linkage between the glycone and aglycone is also a key structural feature. This compound has a β-glycosidic bond, and its cleavage is necessary to release the active p-allylphenol. aascit.org

Correlation Between Structural Modifications and Modulated Molecular Activities

Although no studies have systematically synthesized and tested a series of this compound derivatives, research on analogous compounds provides insights into how structural changes might modulate activity.

Structural Modification Observed Effect on Activity in Analogous Compounds Potential Implication for this compound Derivatives
Modification of the Aglycone
Introduction of electron-withdrawing groups (e.g., -NO₂) to the aromatic ring of 2-allylphenolEnhanced antifungal activity, particularly with a nitro group in the para position relative to the hydroxyl group. mdpi.comNitration of the p-allylphenol ring in a this compound derivative could potentially increase its antimicrobial potency.
Conversion of the phenolic -OH to a methoxy (B1213986) (-OCH₃) or acetyl (-OCOCH₃) group in 2-allylphenol derivativesGenerally leads to a decrease or loss of antifungal activity, highlighting the importance of the free hydroxyl group. mdpi.comMasking the phenolic hydroxyl of this compound's aglycone would likely diminish its biological activity.
Aminomethylation of allylphenolsIntroduction of aminomethyl groups can enhance antimicrobial properties. researchgate.netresearchgate.netThe synthesis of aminomethylated derivatives of this compound's aglycone could lead to compounds with improved antimicrobial action.
Modification of the Glycone
Halogenation of the sugar moietyIn phenyl β-D-glucopyranosides, a 6-chloro-6-deoxy modification significantly enhanced antiviral activity against influenza and Herpes simplex virus. nih.govA similar halogenation of the glucose unit within the acuminose moiety of this compound could be a strategy to develop derivatives with potent antiviral properties.
Variation of the sugar typeThe type and linkage of sugars in glycosides are known to affect their biological activity and enzymatic hydrolysis. oup.comAltering the disaccharide structure of this compound, for instance by replacing apiose or glucose, would likely impact its activity profile and how it is metabolized by microbial enzymes.

These correlations from related compounds suggest that the biological activity of this compound is tunable through chemical modification. The free phenolic hydroxyl group and the allyl substituent on the aglycone appear to be critical for its inherent activity, while modifications to either the aromatic ring or the sugar moiety offer pathways to potentially enhance its potency or alter its spectrum of activity.

Advanced Analytical Methodologies for Furcatin Characterization

Chromatographic Separation Techniques for Furcatin

Chromatography plays a pivotal role in isolating this compound from complex biological extracts and in determining its purity. Different chromatographic approaches are chosen based on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and semi-volatile compounds like this compound. HPLC allows for the separation of this compound from other co-eluting compounds in a mixture based on their differential interactions with a stationary phase and a mobile phase. This is essential for assessing the purity of isolated this compound samples.

HPLC is also invaluable for the quantitative analysis of this compound. By using a calibrated external standard of known concentration, the amount of this compound in a sample can be accurately determined based on the peak area or height in the chromatogram. Studies have utilized HPLC to monitor the enzymatic hydrolysis of this compound, quantifying the release of its aglycone, 4-allylphenol (B24904). mdpi.com The activity of this compound hydrolase, for instance, has been measured by estimating the liberated 4-allylphenol using HPLC. mdpi.com HPLC coupled with mass spectrometry (HPLC/MS) has also been employed to confirm the release of other compounds, such as 6-acylglucopyranoses, from related glycosides, highlighting the power of this hyphenated technique for complex mixture analysis. researchgate.net

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is typically employed for the analysis of volatile or easily derivatizable compounds. While this compound itself is a relatively non-volatile glycoside, GC can be applied to analyze volatile derivatives produced from its breakdown or modification. For example, gas chromatography-mass spectrometry (GC-MS) has been used to quantitate volatile compounds, such as vinylphenols (VPs), generated from VP glycosides through enzymatic hydrolysis. researchgate.net This suggests that if this compound were to undergo reactions yielding volatile products, GC-MS would be a suitable method for their analysis. GC-MS has also been used in broader studies characterizing the chemical composition of plant extracts where this compound is found, although the focus might be on more volatile components like fatty acids. researchgate.net The NIST WebBook provides resources for GC data on various compounds, including furan, a structural component found in some related molecules, illustrating the applicability of GC to certain furan-containing structures or their volatile fragments. nist.govnist.gov

Spectroscopic and Spectrometric Elucidation of this compound's Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the number and type of atoms in a molecule, their connectivity, and their spatial arrangement.

For this compound, both ¹H NMR and ¹³C NMR spectroscopy are crucial for assigning specific protons and carbons within the molecule and understanding their chemical environment. Analysis of coupling patterns and chemical shifts in ¹H NMR spectra helps to determine the connectivity of atoms and the relative stereochemistry of chiral centers. researchgate.netresearchgate.net ¹³C NMR spectroscopy provides information about the carbon skeleton and the presence of different functional groups. Research on this compound hydrolase activity has utilized ¹H NMR spectroscopy to monitor the time course of this compound hydrolysis and to determine the stereochemical outcome of the enzymatic reaction by observing the formation of acuminose anomers. researchgate.netresearchgate.net This demonstrates the utility of NMR in studying the dynamic behavior and transformations of this compound. Databases like NP-MRD also compile experimental and simulated NMR spectra for natural products, which can be valuable resources for comparing and confirming the structural assignments of this compound. np-mrd.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features. In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, MS can confirm its molecular weight, which is approximately 428.4 g/mol for C₂₀H₂₈O₁₀. nih.gov Different ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can be coupled with various mass analyzers (e.g., quadrupole, time-of-flight) to obtain molecular ion peaks and characteristic fragment ions. mdpi.comnih.gov The fragmentation pattern observed in MS/MS (tandem mass spectrometry) experiments provides valuable data about the substructures within the this compound molecule. This is achieved by selecting a precursor ion and then fragmenting it further to produce product ions, the masses of which correspond to specific parts of the molecule. nih.gov MS analysis has been used in conjunction with TLC to analyze the products of this compound hydrolysis, helping to exclude the presence of free glucose and apiose. mdpi.com HPLC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and structural information provided by MS, enabling the analysis of complex mixtures containing this compound. researchgate.netscielo.brscielo.br

UV-Vis and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

Ultraviolet-Visible (UV-Vis) spectroscopy and Infrared (IR) spectroscopy provide complementary information about the electronic transitions and vibrational modes within the this compound molecule, respectively.

UV-Vis spectroscopy is useful for identifying chromophores, which are functional groups that absorb light in the UV and visible regions of the electromagnetic spectrum. msu.edu While specific UV-Vis data for this compound were not extensively detailed in the search results, the presence of the 4-(prop-2-en-1-yl)phenyl group in its structure suggests potential absorption in the UV region due to the aromatic ring and the double bond. nih.gov UV-Vis spectroscopy is often used for quantitative analysis of compounds with suitable chromophores based on the Beer-Lambert law. scielo.brresearchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to vibrational modes of chemical bonds. mdpi.comthorlabs.us The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of O-H (hydroxyl groups), C-H (alkane and aromatic), C=C (alkene and aromatic), C-O (ether and alcohol), and potentially glycosidic linkages. researchgate.net FTIR (Fourier-Transform Infrared) spectroscopy is a common technique for obtaining IR spectra and is used for chemical characterization of various materials. mdpi.comresearchgate.netresearchgate.net Analysis of the IR spectrum can help confirm the presence of key functional groups predicted by the structure of this compound.

Ecological and Physiological Roles of Furcatin

Role of Furcatin in Plant-Environment Interactions

The interactions of plants with their surrounding environment are complex and often mediated by a diverse array of chemical compounds. This compound is one such molecule that is involved in shaping these interactions, particularly in the context of defense and plant-plant communication.

This compound is a key component of the defense system in certain plants, most notably in the forked viburnum (Viburnum furcatum). conicet.gov.arresearchgate.net This defense mechanism is activated when the plant's tissues are damaged, for instance, by herbivores. conicet.gov.ar The plant stores this compound, an acuminoside, in its leaves. researchgate.netmdpi.com Upon cellular damage, an enzyme known as this compound hydrolase comes into contact with this compound. conicet.gov.arresearchgate.net

This compound hydrolase is a disaccharide-specific acuminosidase that catalyzes the hydrolysis of this compound. conicet.gov.arresearchgate.net This enzymatic reaction breaks down this compound into its constituent parts: the disaccharide acuminose and the aglycone p-allylphenol. conicet.gov.arresearchgate.net The released p-allylphenol is a toxic compound that acts as an antifeedant, deterring insects and other herbivores from further consumption of the plant. researchgate.net This rapid release of a toxic substance upon injury is an effective defense strategy. conicet.gov.ar

Research has shown that this compound hydrolase is localized in the chloroplasts of Viburnum furcatum leaf cells. researchgate.net The enzyme exhibits high specificity for this compound, ensuring the targeted release of the defensive compound. conicet.gov.ar The genes responsible for encoding this compound hydrolase have been identified, providing a deeper understanding of the genetic basis of this defense mechanism. researchgate.net

Table 1: Components of the this compound-Based Defense System in Viburnum furcatum

ComponentChemical/Enzyme ClassRole in Defense
This compound Acuminoside (Glycoside)Precursor to the toxic defense compound.
This compound Hydrolase Acuminosidase (Enzyme)Catalyzes the hydrolysis of this compound upon tissue damage.
p-Allylphenol Phenolic CompoundThe toxic aglycone released from this compound, acting as an insect antifeedant.
Acuminose DisaccharideThe sugar moiety released from this compound.

While direct studies on the allelopathic effects of this compound are limited, the nature of its hydrolysis product, p-allylphenol, suggests a potential role in plant-plant interactions. Allelopathy is the process by which a plant releases chemicals that influence the growth, germination, or survival of neighboring plants. Phenolic compounds, a class to which p-allylphenol belongs, are well-known for their allelopathic activities. nih.govmdpi.com

Phenolic allelochemicals can have several effects on other plants, including:

Inhibition of Seed Germination: They can prevent or delay the germination of seeds of competing plant species. nih.gov

Inhibition of Seedling Growth: They can stunt the growth of young plants, particularly affecting root and shoot elongation. nih.govfrontiersin.org

Alteration of Cell Structure and Division: Some phenolic compounds can disrupt normal cell organization and inhibit cell division in the roots of other plants. nih.gov

Interference with Nutrient Uptake: They can affect the ability of other plants to absorb essential nutrients from the soil. nih.gov

Given that p-allylphenol is released into the environment from damaged Viburnum furcatum leaves, it is plausible that this compound could exert allelopathic effects on nearby plants, thereby reducing competition for resources. However, it is important to note that this is an inferred role, and further research is needed to directly demonstrate the allelopathic potential of this compound and its degradation products under natural conditions. Some studies have noted the allelopathic relationships between different plant species in the same habitat as Viburnum furcatum, although a direct link to this compound has not been established. core.ac.uk

This compound as a Component of Plant Defense Mechanisms

This compound's Contribution to Plant Physiology and Development

The direct role of this compound in the internal physiological processes and development of the plants that produce it is not well-documented. However, as a phenolic glycoside, it is part of a larger group of secondary metabolites that are known to have various functions within the plant.

Phenolic compounds, in general, contribute to several aspects of plant physiology and development:

Structural Support: Lignin, a complex polymer of phenolic compounds, is a major component of plant cell walls, providing structural rigidity. mdpi.com

UV Protection: Flavonoids and other phenolic compounds can accumulate in the epidermal layers of leaves and act as a screen against harmful ultraviolet radiation.

Antioxidant Activity: Phenolic compounds can act as antioxidants, protecting the plant from oxidative damage caused by reactive oxygen species (ROS) that are generated during normal metabolic processes or in response to stress. researchgate.net

Signaling Molecules: Some phenolic compounds are involved in intracellular and intercellular signaling pathways.

Emerging Research Perspectives and Methodological Challenges in Furcatin Studies

Integration of Omics Technologies for Comprehensive Furcatin Profiling

Modern "omics" technologies are pivotal in understanding complex biological systems. In the context of this compound research, these approaches offer a holistic view of its biosynthesis and interaction with biological entities.

Genomics and Transcriptomics in Elucidating Biosynthetic Pathways

The biosynthesis of complex natural products like this compound involves a series of enzymatic steps encoded by specific genes. Genomics and transcriptomics are powerful tools for identifying and characterizing these biosynthetic pathways. scidoc.org By comparing the genetic makeup (genomics) and gene expression profiles (transcriptomics) of this compound-producing organisms with non-producing ones, researchers can pinpoint the genes responsible for its synthesis. scidoc.org

For instance, a study on Viburnum furcatum led to the isolation of a cDNA encoding this compound hydrolase (FH), a key enzyme in this compound metabolism. researchgate.net This enzyme hydrolyzes this compound into p-allylphenol and the disaccharide acuminose. researchgate.net Phylogenetic analysis revealed that FH belongs to the glycosyl hydrolase family 1 and forms a new subfamily with other disaccharide glycosidases. researchgate.net Such insights are crucial for understanding the natural role of this compound and for potential bioengineering applications.

Metabolomics for this compound Profiling in Complex Matrices

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is essential for profiling this compound in complex biological samples. researchgate.net This technique allows for the quantitative analysis of this compound and its metabolic derivatives, providing a snapshot of the metabolic state of an organism in response to this compound.

Metabolomic analyses can help to:

Identify and quantify this compound and its metabolites in various biological matrices.

Understand the metabolic pathways affected by this compound.

Discover potential biomarkers related to this compound's biological activity.

Computational Approaches for this compound Target Prediction and SAR Analysis

Computational methods are increasingly used to accelerate drug discovery and development by predicting the biological targets of compounds and analyzing their structure-activity relationships (SAR). uobaghdad.edu.iqresearchgate.net

For a compound like this compound, computational tools can predict its potential protein targets by comparing its structure to libraries of known bioactive molecules. This can provide initial hypotheses about its mechanism of action.

Structure-Activity Relationship (SAR) analysis is a crucial aspect of medicinal chemistry that relates the chemical structure of a molecule to its biological activity. researchgate.netmdpi.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects. This knowledge is invaluable for designing more potent and selective derivatives. While specific SAR studies on this compound are not yet widely published, the principles of SAR would guide the exploration of its complex structure, which includes sugar moieties and an allylphenol group, to optimize its potential therapeutic properties. ontosight.ai

Challenges in Sustainable Production and Engineered Biosynthesis of this compound

The sustainable supply of many natural products, including potentially this compound, can be a significant challenge. Relying on extraction from its natural plant source, Viburnum furcatum, may not be economically viable or environmentally sustainable for large-scale production.

Engineered biosynthesis in microbial hosts presents a promising alternative. This involves transferring the identified biosynthetic genes for this compound into a microorganism like Escherichia coli or yeast. However, this process is not without its hurdles:

Complete Pathway Elucidation: The entire set of genes responsible for this compound biosynthesis must be identified and functionally characterized.

Enzyme Expression and Activity: Ensuring the proper folding and activity of plant-derived enzymes in a microbial host can be challenging.

Metabolic Engineering: The host organism's metabolism may need to be engineered to provide sufficient precursors for this compound production and to prevent the degradation of the final product.

Overcoming these challenges is a key focus of current research in synthetic biology and metabolic engineering.

Future Avenues for Exploring Novel Molecular Activities of this compound

Initial research suggests that this compound possesses antioxidant and antimicrobial properties. ontosight.aimusechem.com However, the full spectrum of its biological activities remains largely unexplored. Future research will likely focus on:

Expanded Biological Screening: Testing this compound against a wider range of biological targets, including various enzymes, receptors, and cell lines, to uncover novel therapeutic applications. This could include screening for anti-inflammatory, and other activities. ontosight.ainih.gov

Mechanism of Action Studies: Once a significant biological activity is identified, detailed studies will be necessary to elucidate the precise molecular mechanism by which this compound exerts its effects. This could involve techniques like proteomics to identify protein targets and cell-based assays to study downstream signaling pathways.

In Vivo Studies: Promising in vitro findings will need to be validated in animal models to assess the efficacy and pharmacokinetic properties of this compound in a living organism.

The exploration of this compound is still in its early stages, but the application of modern research methodologies holds the key to unlocking the full potential of this intriguing natural compound.

Q & A

Basic Research Questions

Q. What methodological approaches are most effective for isolating and characterizing Furcatin from natural sources?

  • Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation (e.g., HPLC or column chromatography). Key parameters include solvent polarity, temperature, and flow rate optimization to enhance yield and purity . Characterization requires spectroscopic techniques (NMR, MS, IR) with cross-referencing to published spectral databases. Ensure reproducibility by documenting solvent ratios, retention times, and baseline resolution criteria in supplementary materials .
Isolation Step Critical Parameters Validation Metrics
Solvent ExtractionPolarity index, temperatureYield (%) by gravimetric analysis
ChromatographyFlow rate, column packing materialPurity via UV-Vis/ELSD detection

Q. How can researchers optimize experimental conditions to confirm this compound’s structural integrity using spectroscopic methods?

  • Answer : For NMR, use deuterated solvents (e.g., DMSO-d6) and calibrate chemical shifts against internal standards (e.g., TMS). For mass spectrometry, employ high-resolution instruments (HRMS) with electrospray ionization (ESI) to confirm molecular ion peaks. Cross-validate results with computational modeling (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities in stereochemistry .

Q. What in vitro assay designs minimize false positives when evaluating this compound’s bioactivity?

  • Answer : Use dose-response curves with at least six concentrations to calculate IC50/EC50 values. Include negative controls (solvent-only) and positive controls (known agonists/inhibitors). Validate target specificity via knockdown/knockout models (e.g., CRISPR-Cas9) and orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Advanced Research Questions

Q. What systematic strategies address contradictions in this compound’s pharmacological mechanisms across different cellular models?

  • Answer : Apply the PICOT framework to standardize experimental variables: P opulation (cell type), I ntervention (this compound concentration), C omparator (vehicle control), O utcome (e.g., apoptosis rate), and T ime (exposure duration). Conduct meta-analyses of existing data to identify confounding factors (e.g., serum content in media or passage number) . Use multivariate regression to isolate variables contributing to discrepancies .

Q. How should structure-activity relationship (SAR) studies be designed to identify this compound’s pharmacophore?

  • Answer : Synthesize this compound analogs with modifications to hydroxyl, glycosidic, or acyl groups. Test bioactivity in parallel assays (e.g., enzyme inhibition and cytotoxicity). Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins. Apply cluster analysis to group analogs by functional group contributions .

Q. What criteria ensure rigor in developing in vivo models for this compound’s pharmacokinetic and toxicity profiling?

  • Answer : Adopt the FINER framework:

  • F easible: Use species with comparable metabolic pathways (e.g., murine CYP450 isoforms).
  • I nteresting: Prioritize models replicating human disease phenotypes.
  • N ovel: Incorporate imaging techniques (e.g., PET scans for biodistribution).
  • E thical: Follow ARRIVE guidelines for humane endpoints.
  • R elevant: Align dosing regimens with in vitro IC50 values .

Methodological Considerations for Data Interpretation

  • Resolving Data Contradictions : Perform sensitivity analyses to assess robustness of conclusions. For example, if this compound shows pro-apoptotic effects in one study but anti-inflammatory in another, evaluate cross-talk between pathways (e.g., NF-κB vs. caspase activation) using pathway enrichment tools (KEGG, GO) .
  • Further Research : Prioritize unanswered questions such as, “Does this compound’s bioactivity depend on epigenetic modifiers in specific cell lineages?” Use multi-omics integration (transcriptomics + metabolomics) to map mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.